Me-Tet-PEG8-Maleimide: A Comprehensive Technical Guide for Bioconjugation
Me-Tet-PEG8-Maleimide: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Me-Tet-PEG8-Maleimide, a heterobifunctional linker critical in the field of bioconjugation and drug development. This document details the core characteristics of the molecule, presents its quantitative properties in a structured format, and offers detailed experimental protocols for its use.
Core Chemical Structure and Properties
Me-Tet-PEG8-Maleimide is a versatile crosslinker featuring three key components: a methyltetrazine moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide group. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy. The methyltetrazine group participates in an exceptionally fast and selective inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) functionalized molecule. Concurrently, the maleimide group enables covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. The hydrophilic PEG8 spacer enhances solubility in aqueous environments, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate.[1]
Below is a visual representation of the chemical structure of Me-Tet-PEG8-Maleimide.
Caption: Chemical structure of Me-Tet-PEG8-Maleimide.
Note: A placeholder image is used in the DOT script. A chemical drawing software would be used to generate the actual 2D structure image.
A summary of the key physicochemical properties of Me-Tet-PEG8-Maleimide is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C36H53N7O12 | [2][3] |
| Molecular Weight | 775.86 g/mol | [2][3] |
| CAS Number | 2143968-05-0 | [2][3] |
| Purity | > 95% | [2][3] |
| Appearance | White/off-white solid or viscous liquid | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [4][5] |
| Storage Conditions | -20°C, protect from moisture and light | [6] |
Functional Moieties and Their Reactivity
Methyltetrazine Moiety for Inverse-Electron Demand Diels-Alder (iEDDA) Reaction
The methyltetrazine group is a key component for bioorthogonal chemistry, reacting with strained alkenes like trans-cyclooctene (TCO) via an iEDDA cycloaddition. This reaction is notable for its exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, making it ideal for applications in complex biological media, including live-cell imaging. The methyl substitution on the tetrazine ring enhances its stability, particularly in aqueous solutions, compared to unsubstituted tetrazines.[7][8][9]
Maleimide Moiety for Thiol Conjugation
The maleimide group is a widely used thiol-reactive functional group in bioconjugation. It reacts with free sulfhydryl groups, such as those on cysteine residues of proteins and peptides, through a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. It is important to note that the maleimide group can undergo hydrolysis, especially at higher pH. The resulting ring-opened maleamic acid is no longer reactive with thiols.[10][11] Studies on N-substituted maleimides indicate that the stability is pH-dependent, with hydrolysis being more rapid at basic pH.[7][12]
The following diagram illustrates the dual reactivity of Me-Tet-PEG8-Maleimide.
Caption: Dual reaction pathways of Me-Tet-PEG8-Maleimide.
Experimental Protocols
Protocol for Thiol Conjugation (Maleimide Reaction)
This protocol provides a general guideline for conjugating Me-Tet-PEG8-Maleimide to a thiol-containing protein.
Materials:
-
Me-Tet-PEG8-Maleimide
-
Thiol-containing protein (e.g., antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Other non-thiol containing buffers like HEPES or Tris can also be used.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Quenching Reagent: Cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis.
-
-
Me-Tet-PEG8-Maleimide Preparation:
-
Prepare a stock solution of Me-Tet-PEG8-Maleimide in anhydrous DMF or DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Me-Tet-PEG8-Maleimide stock solution to the prepared protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted Me-Tet-PEG8-Maleimide and other small molecules from the conjugate using an appropriate-sized SEC column or by dialysis against the conjugation buffer.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
-
The following diagram outlines the experimental workflow for the maleimide-thiol conjugation.
Caption: Workflow for Maleimide-Thiol Conjugation.
Protocol for Inverse-Electron Demand Diels-Alder (iEDDA) Reaction
This protocol provides a general guideline for reacting a tetrazine-functionalized molecule (prepared as in 3.1) with a TCO-containing molecule.
Materials:
-
Tetrazine-functionalized molecule (e.g., protein-Tet conjugate)
-
TCO-functionalized molecule
-
Reaction Buffer: PBS, pH 6.0-7.5.
Procedure:
-
Reactant Preparation:
-
Dissolve the tetrazine-functionalized molecule and the TCO-functionalized molecule in the reaction buffer.
-
-
iEDDA Reaction:
-
Mix the two solutions. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is typically used.
-
The reaction is generally very fast and can be complete within minutes to a few hours at room temperature. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by analytical techniques like HPLC or LC-MS.
-
-
Purification:
-
If necessary, purify the final conjugate from any unreacted starting materials using an appropriate method such as SEC, affinity chromatography, or dialysis, depending on the nature of the conjugated molecules.
-
The logical relationship of the sequential conjugation is depicted below.
Caption: Sequential bioconjugation using Me-Tet-PEG8-Maleimide.
Applications in Research and Drug Development
Me-Tet-PEG8-Maleimide is a powerful tool for the construction of complex biomolecular architectures. Its applications are widespread and include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein Labeling and Imaging: Fluorophores or imaging agents functionalized with TCO can be attached to proteins for in vitro and in vivo tracking and visualization.
-
Development of Multi-functional Biotherapeutics: Different biomolecules, such as proteins, peptides, or oligonucleotides, can be linked together to create novel therapeutic agents with enhanced or combined functionalities.
-
Surface Functionalization: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors, diagnostics, and materials science.[1]
Conclusion
Me-Tet-PEG8-Maleimide offers a robust and efficient solution for advanced bioconjugation strategies. Its heterobifunctional nature, combined with the bioorthogonal reactivity of the methyltetrazine group and the well-established chemistry of the maleimide group, provides researchers and drug developers with a high degree of control over the construction of complex bioconjugates. The inclusion of a PEG8 spacer further enhances its utility by improving the solubility and biocompatibility of the final products. This technical guide provides the foundational knowledge and practical protocols to successfully implement Me-Tet-PEG8-Maleimide in a variety of research and development applications.
References
- 1. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 2. Me-Tet-PEG8-Maleimide | SiChem GmbH [shop.sichem.de]
- 3. Me-Tet-PEG8-Maleimide | SiChem GmbH [shop.sichem.de]
- 4. Mal-PEG8-acid, 1818294-46-0 | BroadPharm [broadpharm.com]
- 5. DBCO-PEG8-Maleimide | BroadPharm [broadpharm.com]
- 6. nanocs.net [nanocs.net]
- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prolynxinc.com [prolynxinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
